molecular formula C13H19NO4S B1434067 4-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1858252-12-6

4-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid

Cat. No. B1434067
CAS RN: 1858252-12-6
M. Wt: 285.36 g/mol
InChI Key: VCTQKIFLXVOHFY-UHFFFAOYSA-N
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Description

“4-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid” is a chemical compound with the molecular formula C13H19NO4S . It has a molecular weight of 285.36 g/mol . The IUPAC name for this compound is 4-(N-(m-tolyl)methylsulfonamido)butanoic acid .


Molecular Structure Analysis

The InChI code for “4-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid” is 1S/C12H17NO4S/c1-10-5-3-6-11(9-10)13(18(2,16)17)8-4-7-12(14)15/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,15) . This code provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D model of the molecule.

Scientific Research Applications

Molecular Docking and Structural Studies

Molecular Docking, Vibrational, Structural, Electronic and Optical Studies : This study presents in-depth spectroscopic and structural investigations of butanoic acid derivatives, specifically focusing on 4–[(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid (6DAMB) and 4-[(2, 5– dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid (5DAMB). The research involved comparing seventy-two characteristic vibrational bands of the compounds with experimental data. It also examined the molecule's stability through hyper-conjugative interactions and charge delocalization using natural bond orbital (NBO) analysis. The study underscores the potential of these compounds as nonlinear optical materials due to their dipole moment and first hyperpolarizabilities. Moreover, the theoretical Ultraviolet–Visible spectra of these compounds were analyzed using the TD-DFT method, and molecular docking studies indicated that these compounds inhibit Placenta growth factor (PIGF-1), suggesting significant pharmacological importance (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2018).

Synthetic Chemistry and Applications

Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues : This paper discusses a high-yielding five-step synthesis of the title compound, starting from 2,4-dimethylaniline. The process includes N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid using thionyl chloride, and intramolecular cyclization via a Friedel–Crafts reaction. This synthesis process demonstrates the potential for creating analogues of the title compound, indicating a broad range of applications in synthetic chemistry (R. K. Vaid et al., 2014).

Spectroscopic Analysis and Computational Studies

Spectroscopic Investigation, Vibrational Assignments, Fukui Functions, HOMO-LUMO, MEP, and Molecular Docking Evaluation : This paper highlights the spectroscopic analysis of 4 – [(3, 4 – dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid (DMOA) using FT-IR and FT-Raman spectra. It explores the compound's reactivity, charge transfer, and electron delocalization through NBO analysis, HOMO-LUMO, hardness, softness, and first hyperpolarizability. The study also examines the molecular electrostatic potential results, illustrating the compound's electrophilic and nucleophilic reactivity sites. Furthermore, molecular docking evaluations suggest that the compound could have biological applications due to its interactions with proteins (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2017).

properties

IUPAC Name

4-(3,4-dimethyl-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-10-6-7-12(9-11(10)2)14(19(3,17)18)8-4-5-13(15)16/h6-7,9H,4-5,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTQKIFLXVOHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CCCC(=O)O)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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